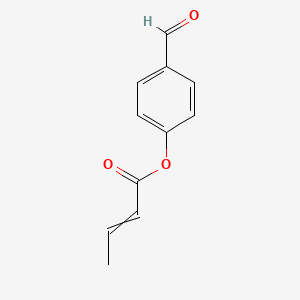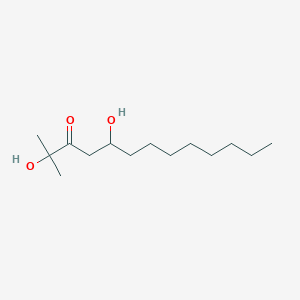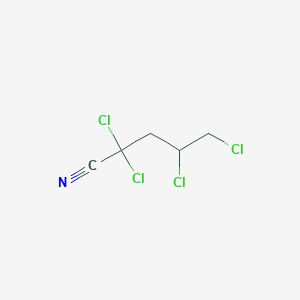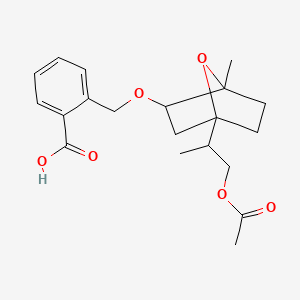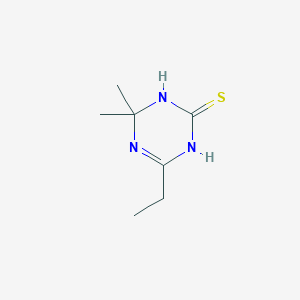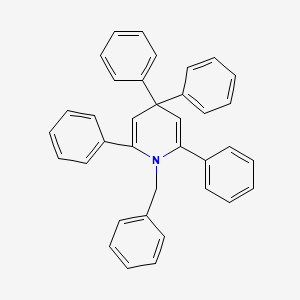
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine is a complex organic compound belonging to the class of dihydropyridines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a pyridine ring substituted with benzyl and phenyl groups, which contribute to its unique chemical behavior.
準備方法
The synthesis of 1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with benzaldehyde in the presence of a catalyst, followed by cyclization and subsequent substitution reactions to introduce the phenyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens and alkylating agents are often used.
Major products formed from these reactions include substituted pyridines and fully saturated pyridine derivatives.
科学的研究の応用
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of dihydropyridines and their derivatives.
Biology: Research into its potential biological activities, including antimicrobial and anticancer properties, is ongoing.
Medicine: Dihydropyridine derivatives are known for their use in developing calcium channel blockers, which are important in treating cardiovascular diseases.
Industry: The compound’s unique structural properties make it useful in materials science, particularly in the development of photochromic materials and organic semiconductors.
類似化合物との比較
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine can be compared with other dihydropyridine derivatives such as:
2,4,4,6-Tetraphenyl-1,4-dihydropyridine: Lacks the benzyl group, leading to different reactivity and applications.
4-Benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine:
4-Benzyl-2,4,6-triphenyl-1,4-dihydropyridine: Similar structure but with fewer phenyl groups, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
特性
| 115668-18-3 | |
分子式 |
C36H29N |
分子量 |
475.6 g/mol |
IUPAC名 |
1-benzyl-2,4,4,6-tetraphenylpyridine |
InChI |
InChI=1S/C36H29N/c1-6-16-29(17-7-1)28-37-34(30-18-8-2-9-19-30)26-36(32-22-12-4-13-23-32,33-24-14-5-15-25-33)27-35(37)31-20-10-3-11-21-31/h1-27H,28H2 |
InChIキー |
QECJSVRSBSXSQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=CC(C=C2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/no-structure.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
